5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Chemical Structure and Properties The compound 5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (molecular formula: C₁₉H₁₅BrN₄O; molecular weight: 395.26 g/mol) is a pyrazolo[3,4-d]pyrimidin-4-one derivative substituted with a 4-bromobenzyl group at position 5 and a 2-methylphenyl group at position 1 . Its monoisotopic mass is 394.0429, and its ChemSpider ID is 5577580.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLVTLIVNYBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization and bromination steps. The reaction conditions often require the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly versatile, with substituent variations significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Thiazole-aminyl substituents (e.g., compounds 11e, 11f): These derivatives exhibit enhanced anti-inflammatory activity due to electron-withdrawing groups (e.g., 4-bromo, 4-chloro) on the thiazole ring, which improve lipophilicity (C log P values: 6.21–6.98) and membrane permeability . Notably, 11f (bis-4-chlorophenyl) showed minimal ulcerogenic effects despite high efficacy, suggesting a favorable therapeutic index .
- Amino substituents (e.g., 5-amino-1-(3-bromophenyl)-...): The amino group at position 5 enhances antifungal activity, particularly against Sclerotinia sclerotiorum, likely due to hydrogen-bonding interactions with fungal enzymes .
- Halogenated aryl groups: Bromine and chlorine atoms at the 4-position of phenyl rings (e.g., in 11e, 11b) improve metabolic stability and target binding affinity compared to non-halogenated analogs .
Thermal Stability
Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 11f (272–275°C) has a higher melting point than 11e (261–263°C) due to increased crystallinity from bis(4-chlorophenyl) substituents .
Biological Activity
5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.
- Molecular Formula : C19H17BrN4O
- Molecular Weight : 391.27 g/mol
- CAS Number : 1052565-90-8
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Pyrazolo[3,4-d]pyrimidines are known for their inhibitory effects on several enzymes, including:
- Phosphodiesterases (PDEs) : Involved in cellular signaling and inflammation.
- Kinases : Key regulators in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | Inhibition Concentration (IC50) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 12.5 µg/mL | |
| HepG2 (liver) | 13.004 µg/mL | |
| A549 (lung) | 15 µg/mL |
In vitro studies indicate that compounds with similar structures can inhibit the growth of lung, breast, and liver cancer cells effectively. For instance, derivatives containing electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
Enzyme Inhibition
The compound has been studied for its potential as a phosphodiesterase inhibitor. Inhibitors of PDEs are promising candidates for treating various conditions such as cognitive disorders and inflammation. The structure of this compound allows it to fit into the active sites of these enzymes effectively.
Case Studies
-
Study on Anticancer Activity :
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl rings significantly impacted their efficacy against cancer cells ( ). -
PDE Inhibition Study :
Research focusing on enzyme inhibition demonstrated that some derivatives could inhibit PDE9 with IC50 values in the low micromolar range. This suggests potential use in treating neurodegenerative diseases ( ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can their regioselectivity be controlled?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidin-4-one scaffolds are typically synthesized via tandem aza-Wittig and annulation reactions using iminophosphoranes and aromatic isocyanates. Regioselectivity is influenced by steric and electronic factors of substituents. For example, bulky aryl groups at the 1-position (e.g., 2-methylphenyl) can direct reactivity to the 5-position. Monitoring via HPLC or TLC ensures purity, and spectroscopic validation (e.g., H NMR, IR) confirms structural integrity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- H NMR : The 4-oxo pyrimidine proton appears as a singlet near δ 8.1–8.3 ppm. The 4-bromobenzyl group shows aromatic protons as a doublet (δ 7.3–7.5 ppm) and a singlet for the methylene bridge (δ 5.2–5.4 ppm).
- IR : A strong carbonyl stretch (C=O) at ~1680–1700 cm confirms the pyrimidinone ring.
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how are binding affinities quantified?
- Methodological Answer : These compounds often target kinases or enzymes involved in inflammation or cancer. Binding affinities (, ) are determined via fluorescence polarization assays or surface plasmon resonance (SPR). For example, competitive inhibition assays using ATP-binding sites (e.g., EGFR kinase) require optimizing buffer conditions (pH 7.4, 1 mM ATP) to mimic physiological environments .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazolo[3,4-d]pyrimidin-4-one derivatives, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction can resolve tautomerism (e.g., keto-enol forms) and confirm substituent orientation. SHELXL (via SHELX suite) is widely used for small-molecule refinement. For example, hydrogen-bonding networks between the 4-oxo group and adjacent aromatic rings can stabilize specific conformations. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters .
Q. What experimental strategies mitigate data contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Docking Discrepancies : If molecular docking predicts high affinity but assays show weak activity, validate solvation effects (e.g., explicit water models in MD simulations) or check for protein flexibility (e.g., induced-fit docking).
- SAR Conflicts : Use fragment-based screening to isolate pharmacophores. For instance, replacing the 4-bromophenyl group with a 3-nitrophenyl moiety (as in structurally analogous compounds) may enhance hydrophobic interactions .
Q. How can flow chemistry optimize the synthesis of this compound for high-throughput screening?
- Methodological Answer : Continuous-flow reactors improve yield and reproducibility by controlling residence time and temperature. For example, the Omura-Sharma-Swern oxidation (traditionally batch-based) can be adapted to flow conditions using microreactors. Design of Experiments (DoE) models (e.g., factorial designs) identify critical parameters (e.g., reagent stoichiometry, flow rate) to maximize efficiency .
Q. What strategies enhance the stability of pyrazolo[3,4-d]pyrimidin-4-one derivatives under biological assay conditions?
- Methodological Answer :
- pH Stability : Conduct stability studies in PBS (pH 7.4) with LC-MS monitoring. Degradation products (e.g., hydrolysis of the pyrimidinone ring) can guide structural modifications, such as introducing electron-withdrawing groups to stabilize the core.
- Light Sensitivity : Store compounds in amber vials under inert gas (N) to prevent photodegradation of bromophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
